

# An In-Depth Technical Guide to 2,5,6-Trichloropyrimidin-4-amine

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## Compound of Interest

Compound Name: 2,5,6-Trichloropyrimidin-4-amine

Cat. No.: B1287775

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **2,5,6-Trichloropyrimidin-4-amine** (CAS No. 28969-60-0). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information for the synthesis and analysis of this compound and its analogues.

## Molecular Structure and Chemical Properties

**2,5,6-Trichloropyrimidin-4-amine** is a halogenated pyrimidine derivative. The pyrimidine core is substituted with three chlorine atoms at positions 2, 5, and 6, and an amine group at position 4.

Molecular Structure:

Molecular Structure of **2,5,6-Trichloropyrimidin-4-amine**

Chemical and Physical Properties:

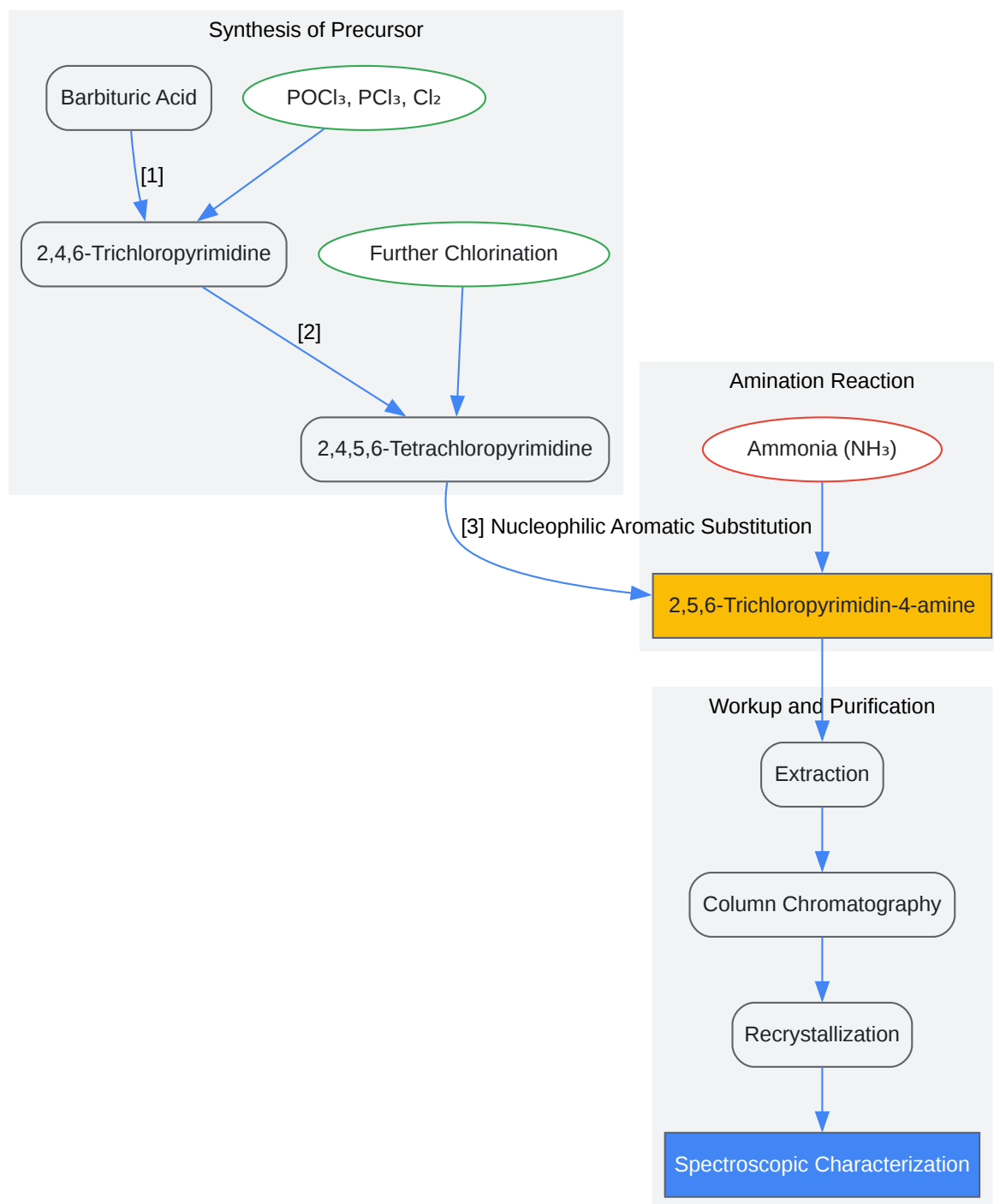
Property	Value	Source
CAS Number	28969-60-0	[1]
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Cl <sub>3</sub> N <sub>3</sub>	[1]
Molecular Weight	198.44 g/mol	[1]
Boiling Point	335.632 °C at 760 mmHg	
Density	1.74 g/cm <sup>3</sup>	
Canonical SMILES	<chem>C1(=C(N=C(N=C1Cl)Cl)N)Cl</chem>	[1]
InChI	InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10)	[1]

## Experimental Protocols

### Synthesis of 2,5,6-Trichloropyrimidin-4-amine

A plausible synthetic route to **2,5,6-Trichloropyrimidin-4-amine** involves the nucleophilic aromatic substitution of a tetrachloropyrimidine precursor with ammonia. While a specific protocol for the 4-amino isomer is not readily available in the literature, the following generalized procedure is based on the known reactivity of related compounds, such as the synthesis of 2-amino-4,5,6-trichloropyrimidines from 2,4,5,6-tetrachloropyrimidine.[2] The regioselectivity of the amination is a critical factor and may require optimization of reaction conditions.

Proposed Synthesis Workflow:



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Proposed synthetic workflow for **2,5,6-Trichloropyrimidin-4-amine**.

### Step 1: Synthesis of 2,4,6-Trichloropyrimidine

2,4,6-Trichloropyrimidine can be synthesized from barbituric acid by reaction with phosphorus oxychloride ( $\text{POCl}_3$ ) in the presence of a catalyst, followed by reaction with phosphorus pentachloride ( $\text{PCl}_5$ ) or reactants that form it in situ (e.g.,  $\text{PCl}_3$  and  $\text{Cl}_2$ ).<sup>[3]</sup>

- Reactants: Barbituric acid, phosphorus oxychloride, phosphorus trichloride, chlorine.
- Conditions: The reaction is typically carried out at elevated temperatures (e.g., 70-115 °C for the first step and 20 to below 80 °C for the second step).
- Workup: The product is isolated by distillation.

### Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine

Further chlorination of 2,4,6-trichloropyrimidine would be required to produce 2,4,5,6-tetrachloropyrimidine. The specific conditions for this step would need to be determined experimentally.

### Step 3: Amination of 2,4,5,6-Tetrachloropyrimidine

The reaction of 2,4,5,6-tetrachloropyrimidine with ammonia is expected to yield a mixture of aminotrichloropyrimidine isomers.

- Reactants: 2,4,5,6-Tetrachloropyrimidine, ammonia (aqueous or gaseous).
- Solvent: A suitable organic solvent such as ethanol or dioxane.
- Conditions: The reaction may require heating under pressure in a sealed vessel. The temperature and reaction time will influence the regioselectivity of the substitution. Substitution at the 4-position is generally favored in nucleophilic aromatic substitutions on pyrimidines.
- Workup and Purification: The reaction mixture would be worked up by extraction. The desired **2,5,6-Trichloropyrimidin-4-amine** isomer would likely be separated from other isomers and byproducts by column chromatography and further purified by recrystallization.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **2,5,6-Trichloropyrimidin-4-amine** are not readily available, the expected spectral characteristics can be predicted based on the analysis of closely related compounds and general principles of spectroscopy.

### 3.1. $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is expected to be simple, showing a broad singlet for the amino ( $-\text{NH}_2$ ) protons. The chemical shift of these protons can be highly variable depending on the solvent and concentration, but is typically in the range of 5.0-8.0 ppm.

### 3.2. $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the electronegative chlorine and nitrogen atoms. Based on data for similar trichloropyrimidine derivatives, the signals are expected in the aromatic region, likely between 120 and 165 ppm.

### 3.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
N-H stretch (asymmetric and symmetric)	3500 - 3300	Medium
N-H bend	1650 - 1580	Medium to Strong
C=N and C=C ring stretching	1600 - 1400	Medium to Strong
C-Cl stretch	850 - 550	Strong

### 3.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) and characteristic isotopic peaks due to the presence of three chlorine atoms. The fragmentation pattern will likely involve the

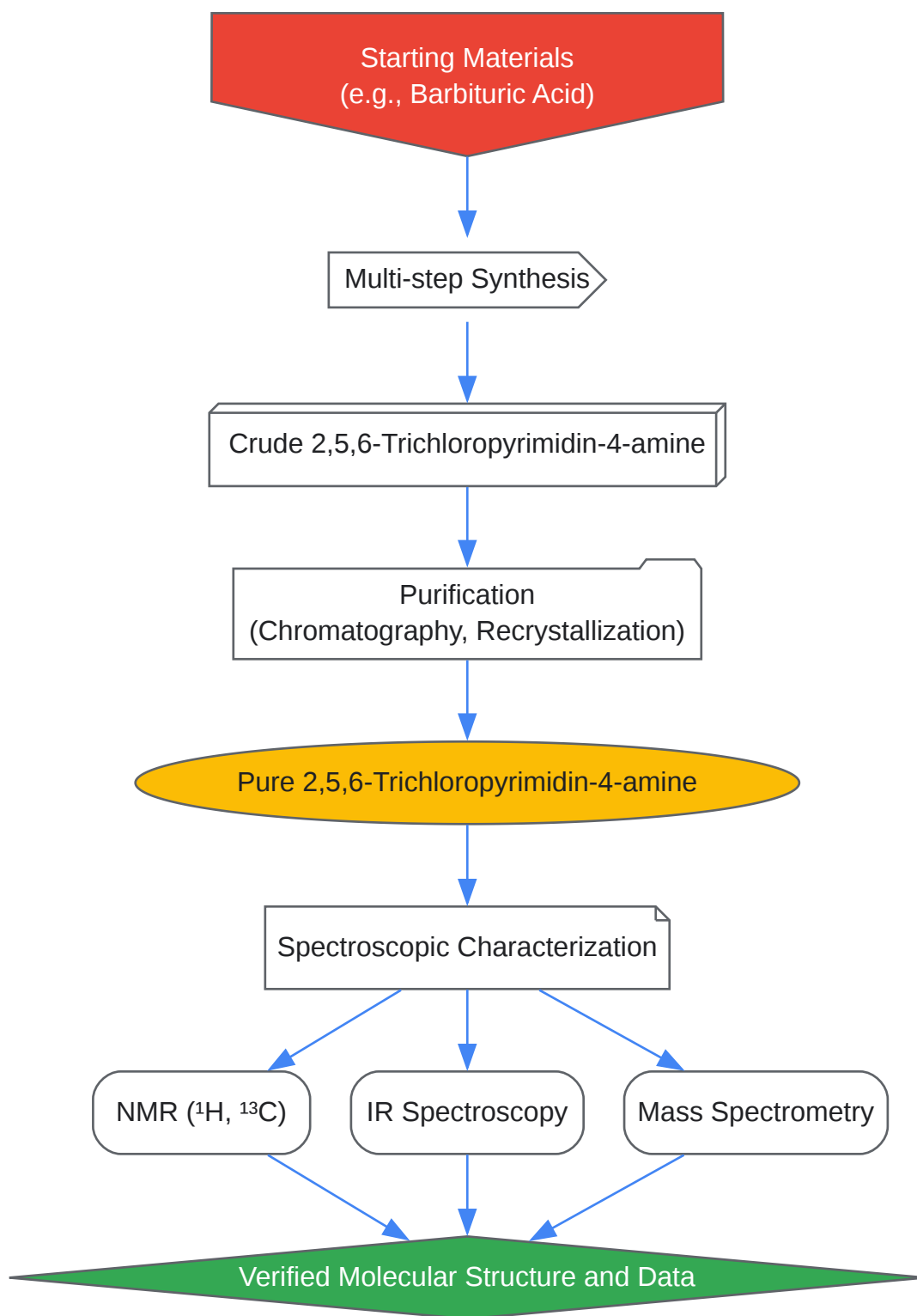
loss of chlorine atoms and potentially HCN.

Isotopic Pattern for the Molecular Ion ( $\text{C}_4\text{H}_2\text{Cl}_3\text{N}_3^+$ ):

Due to the natural isotopic abundance of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at  $m/z$  values corresponding to the combinations of these isotopes.

## Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final characterized product.



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Logical workflow for the synthesis and characterization of the target molecule.

## Conclusion

This technical guide provides a foundational understanding of **2,5,6-Trichloropyrimidin-4-amine** for researchers and drug development professionals. While a definitive, published experimental protocol for its synthesis and complete spectral data are not yet available, this document outlines a logical synthetic approach and predicts the key spectroscopic features based on established chemical principles and data from related compounds. Further experimental work is required to establish a robust synthetic method and fully characterize this compound. The information presented here should serve as a valuable starting point for such investigations.

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## References

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